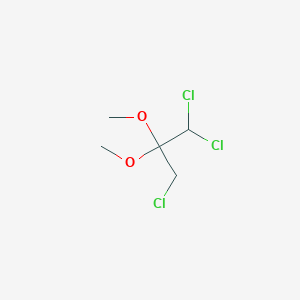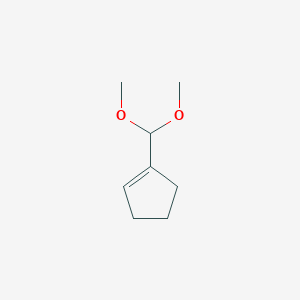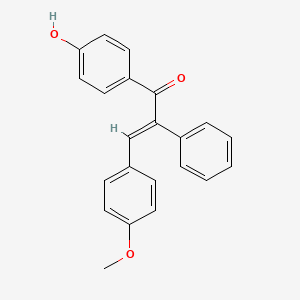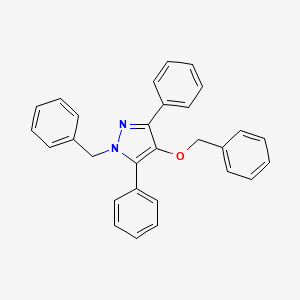
Octan-2-ol;octan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octan-2-ol: and octan-2-one are organic compounds with significant industrial and scientific applicationsIt is a colorless, oily liquid with a characteristic odor and is poorly soluble in water but soluble in most organic solvents It is a colorless, volatile liquid commonly used in the fragrance industry .
Vorbereitungsmethoden
Octan-2-ol: is commercially produced by the base-cleavage of ricinoleic acid, with castor oil being the main feedstock . Another method involves the reduction of 2-octanone .
Octan-2-one: can be synthesized through the oxidation of 2-octanol or by the selective oxidation of 1-octene . It can also be produced by the condensation of acetone and pentanal followed by hydrogenation of the alkene .
Analyse Chemischer Reaktionen
Octan-2-ol: undergoes various chemical reactions, including:
Reduction: It can be reduced to form octane using strong reducing agents.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Octan-2-one: participates in reactions such as:
Reduction: Octan-2-one can be reduced to octan-2-ol using reducing agents like lithium aluminum hydride.
Condensation: It can undergo aldol condensation with aldehydes to form larger molecules.
Oxidation: It can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Wissenschaftliche Forschungsanwendungen
Octan-2-ol: is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of surfactants, cosmetic emollients, esters, and plasticizers.
Biology: As a frother in mineral flotation and a wetting agent.
Medicine: In the synthesis of pharmaceutical compounds and piperine derivatives.
Industry: Used in flavors, paints, coatings, lubricants, and fuels.
Octan-2-one: is used in:
Fragrance Industry: As a component in perfumes and fragrances.
Food Industry: As a flavoring agent in various food products.
Chemical Synthesis: As an intermediate in organic synthesis and in the study of biomolecule-ligand complexes.
Wirkmechanismus
Octan-2-ol: exerts its effects primarily through its interactions with lipid membranes, altering their fluidity and permeability. It can also act as a solvent, facilitating the dissolution and transport of hydrophobic molecules .
Octan-2-one: acts as a volatile compound that can interact with olfactory receptors, contributing to its use in fragrances and flavorings. It can also participate in various chemical reactions, forming intermediates that are crucial in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Octan-2-ol: and octan-2-one can be compared with other similar compounds such as:
2-ethylhexanol: Used as an alternative to octan-2-ol in some applications.
1-octanol: Another alcohol with similar properties but different structural characteristics.
3-octanone: and 4-octanone : Isomers of octan-2-one with different positions of the carbonyl group.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to structural differences.
Eigenschaften
CAS-Nummer |
58053-50-2 |
|---|---|
Molekularformel |
C16H34O2 |
Molekulargewicht |
258.44 g/mol |
IUPAC-Name |
octan-2-ol;octan-2-one |
InChI |
InChI=1S/C8H18O.C8H16O/c2*1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3;3-7H2,1-2H3 |
InChI-Schlüssel |
OVLLYKKSSIIUMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)O.CCCCCCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)methoxy]phenyl}urea](/img/structure/B14603485.png)


![Bicyclo[3.2.1]octa-3,6-diene-2,8-dione](/img/structure/B14603500.png)



![11H-[1,3,5]triazepino[1,2-a]benzimidazole](/img/structure/B14603547.png)

![1-[2-(2,4-Dichlorophenyl)propyl]-1H-imidazole](/img/structure/B14603558.png)



![3,7-Dimethyl-1,7-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14603584.png)
